N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea
Description
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group attached to a pyrazole ring, which is further linked to a dimethoxyphenyl urea moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-26-16-7-8-17(18(9-16)27-2)23-19(25)22-15-10-21-24(12-15)11-13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAEFWPHHDIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromobenzylation: The pyrazole ring is then subjected to bromobenzylation using 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the bromobenzylated pyrazole with 2,4-dimethoxyaniline and phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The bromobenzyl group and pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl urea moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea
- N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea is unique due to the presence of the 2,4-dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
